Peptide 360-373

Description

Properties

CAS No. |

127422-65-5 |

|---|---|

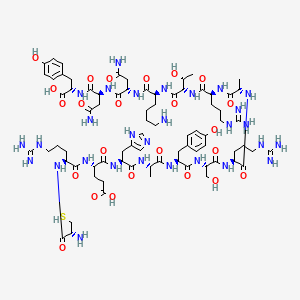

Molecular Formula |

C77H121N29O24S |

Molecular Weight |

1869.0 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C77H121N29O24S/c1-36(60(115)95-48(12-8-26-91-77(86)87)67(122)106-59(38(3)108)73(128)99-45(9-4-5-23-78)65(120)102-52(30-56(80)111)70(125)103-53(31-57(81)112)71(126)104-54(74(129)130)28-40-15-19-43(110)20-16-40)93-63(118)46(10-6-24-89-75(82)83)97-72(127)55(33-107)105-69(124)50(27-39-13-17-42(109)18-14-39)100-61(116)37(2)94-68(123)51(29-41-32-88-35-92-41)101-66(121)49(21-22-58(113)114)98-64(119)47(11-7-25-90-76(84)85)96-62(117)44(79)34-131/h13-20,32,35-38,44-55,59,107-110,131H,4-12,21-31,33-34,78-79H2,1-3H3,(H2,80,111)(H2,81,112)(H,88,92)(H,93,118)(H,94,123)(H,95,115)(H,96,117)(H,97,127)(H,98,119)(H,99,128)(H,100,116)(H,101,121)(H,102,120)(H,103,125)(H,104,126)(H,105,124)(H,106,122)(H,113,114)(H,129,130)(H4,82,83,89)(H4,84,85,90)(H4,86,87,91)/t36-,37-,38+,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,59-/m0/s1 |

InChI Key |

VQQDBFABRQNMNY-UCSZLESZSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)N)O |

Canonical SMILES |

CC(C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)N)O |

Origin of Product |

United States |

Biological Activities and Functional Roles of Peptide 360 373

Neuroendocrine and Catecholamine Secretion Modulation

Peptide 360-373 is recognized for its inhibitory effects on the release of catecholamines, a key component of the body's stress response. This modulation is primarily achieved through its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs).

Research has demonstrated that this compound effectively inhibits the release of catecholamines stimulated by nicotine. nih.gov In vitro studies using pheochromocytoma cells, a model for chromaffin cells of the adrenal medulla, have shown that this peptide fragment markedly inhibits nicotine-stimulated catecholamine secretion. nih.govresearcher.life This inhibitory action is a crucial feedback mechanism for regulating catecholamine responses during stress. nih.gov

The generation of this compound from CgA by enzymes like plasmin and cathepsin L highlights a localized regulatory system. nih.govnih.gov Upon stimulation of a chromaffin cell, CgA is co-released with catecholamines. nih.gov Subsequently, proteases in the local environment can cleave CgA to produce active fragments like this compound, which then act to inhibit further catecholamine release. nih.govnih.gov

| Experimental Model | Stimulant | Effect of this compound | Reference |

| Pheochromocytoma cells | Nicotine | Marked inhibition of catecholamine release | nih.govresearcher.life |

| PC12 cells | Nicotine | Inhibition of catecholamine secretion | nih.gov |

The inhibitory effect of this compound on catecholamine release is rooted in its antagonism of nicotinic cationic signal transduction. Catestatin (B549398), the parent peptide, is a non-competitive antagonist of neuronal nicotinic acetylcholine receptors. oup.combiologists.com This means that it can block the receptor's function even when the primary agonist, such as nicotine or acetylcholine, is present. oup.com By binding to the nAChR, it prevents the influx of cations like sodium (Na+) and calcium (Ca2+) that are essential for triggering catecholamine secretion. biologists.comfrontiersin.org

This blockade of ion channels is a specific action on the nAChR, as the peptide does not inhibit catecholamine release triggered by other mechanisms that bypass the receptor, such as direct membrane depolarization with potassium chloride (KCl). oup.combiologists.com The antagonism of nAChR by catestatin and its fragments is a key mechanism in the autoregulatory control of the sympathoadrenal system. oup.com

| Ion Channel | Effect of this compound (via Catestatin) | Consequence | Reference |

| Nicotinic Acetylcholine Receptor (nAChR) Na+ Channel | Blockade of nicotine-induced entry | Inhibition of initial depolarization | biologists.com |

| Nicotinic Acetylcholine Receptor (nAChR) Ca2+ Channel | Blockade of nicotine-induced entry | Prevention of intracellular Ca2+ rise | biologists.comfrontiersin.org |

Cardiovascular System Contributions

The influence of this compound and its parent peptide, Catestatin, extends to the cardiovascular system, where it exerts several beneficial effects. These actions are interconnected with its ability to modulate catecholamine release and also involve other direct and indirect mechanisms.

Catestatin exhibits potent vasodilatory effects, contributing to the regulation of blood pressure. oup.comnih.gov This vasodilation is thought to be mediated, at least in part, by the release of histamine from mast cells. oup.comnih.gov Exogenous administration of catestatin has been shown to reduce blood pressure in animal models. oup.com The vasodilatory action is a direct effect on the vasculature and is independent of its catecholamine-inhibiting properties. nih.gov

The baroreflex is a critical mechanism for the short-term regulation of blood pressure. Catestatin has been found to improve baroreflex sensitivity. nih.govoup.com A naturally occurring variant of human catestatin, Gly364Ser, has been associated with increased baroreceptor sensitivity. oup.com By enhancing the baroreflex, catestatin helps to buffer fluctuations in blood pressure and maintain cardiovascular stability. nih.gov This effect is likely mediated through its actions on central nicotinic-cholinergic synapses within the baroreceptor control regions of the brainstem. oup.com

Other Putative Physiological Functionalities

The nucleoprotein of the influenza virus plays a fundamental role in the viral life cycle by encapsidating the viral RNA genome. The NP 360-373 region exists as a flexible loop that is a critical component of the RNA-binding groove of the protein. nih.gov This loop, through multiple hydrophobic contacts, interacts with other structural elements of the NP to create a binding site for the viral RNA. frontiersin.orgnih.gov

Molecular dynamics studies and crystal structures of the influenza nucleoprotein have provided insights into the mechanism of RNA binding. dntb.gov.uanih.govresearchgate.net These studies suggest that flexible loops, including the 360-373 loop, are involved in capturing the RNA and transferring it to the binding groove. dntb.gov.uanih.gov The stabilization of RNA by the nucleoprotein is essential for the transcription and replication of the viral genome. nih.gov Any mutations or alterations in the NP 360-373 loop could potentially affect polymerase activity and, consequently, the efficiency of viral replication. nih.govfrontiersin.org

| Structural Feature | Function | Significance |

| NP 360-373 Loop | Forms part of the RNA-binding groove. nih.gov | Essential for capturing and stabilizing viral RNA. nih.gov |

| Facilitates interaction with other NP domains. nih.gov | Crucial for viral transcription and replication. nih.gov |

Molecular Mechanisms of Peptide 360 373 Action

Ligand-Receptor Interactions and Signal Transduction

The physiological effects of Peptide 360-373 are primarily initiated by its interaction with specific cell surface receptors, which triggers a cascade of intracellular events.

Direct Interaction with Nicotinic Cholinergic Receptors

This compound has been identified as a potent inhibitor of nicotinic cholinergic receptors (nAChRs). researchgate.netnih.govscispace.comjci.org These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the nervous system and at the neuromuscular junction. The binding of the endogenous neurotransmitter acetylcholine (B1216132) to nAChRs leads to a conformational change, opening the ion channel and allowing the influx of cations, primarily sodium and calcium. This influx results in depolarization of the cell membrane and the initiation of a cellular response, such as neurotransmitter release or muscle contraction. amegroups.cn

Research has demonstrated that this compound, also referred to as hCgA-(360–373), effectively inhibits nicotine-stimulated catecholamine secretion from chromaffin cells. nih.govresearchgate.net This inhibitory action is attributed to its direct interaction with nAChRs. The mechanism of this interaction is believed to be competitive, where the peptide vies with acetylcholine for the same binding site on the receptor. researchgate.net By occupying the binding site, this compound prevents the binding of acetylcholine, thereby precluding the opening of the ion channel and the subsequent cellular response. researchgate.net

| Receptor Target | Interaction Type | Effect of Interaction | Reference |

| Nicotinic Cholinergic Receptors (nAChRs) | Direct, Competitive Inhibition | Inhibition of acetylcholine-induced ion influx and cellular depolarization | researchgate.net |

Elucidation of Intracellular Signaling Cascades Modulated by this compound

The interaction of this compound with nicotinic cholinergic receptors initiates a series of downstream intracellular signaling events. A primary consequence of nAChR inhibition is the modulation of intracellular calcium levels. By preventing the influx of calcium through the nAChR channel, the peptide effectively dampens the rise in cytosolic calcium concentration that would normally occur upon receptor activation. amegroups.cn This alteration in calcium homeostasis has profound effects on various calcium-dependent signaling pathways.

Two key signaling cascades that are influenced by changes in intracellular calcium are the Protein Kinase C (PKC) and Mitogen-activated Protein (MAP) kinase pathways.

Protein Kinase C (PKC) Pathway: PKC is a family of serine/threonine kinases that are pivotal in regulating a multitude of cellular processes, including cell growth, differentiation, and apoptosis. mdpi.comucsd.edu The activation of many PKC isoforms is dependent on an increase in intracellular calcium concentration. Therefore, by attenuating the calcium influx through nAChRs, this compound can indirectly lead to a downregulation of PKC activity. nih.gov

Mitogen-activated Protein (MAP) Kinase Pathway: The MAP kinase cascade is another crucial signaling pathway that relays extracellular signals to the nucleus to control gene expression and other cellular responses. nih.gov The activity of the MAP kinase pathway can be modulated by intracellular calcium levels and PKC activity. Consequently, the inhibition of nAChRs by this compound and the subsequent reduction in calcium and PKC signaling can lead to a modulation of the MAP kinase pathway.

| Signaling Pathway | Modulation by this compound | Implied Consequence |

| Intracellular Calcium (Ca2+) | Attenuation of influx via nAChRs | Reduced activation of Ca2+-dependent enzymes |

| Protein Kinase C (PKC) | Indirect downregulation | Altered phosphorylation of target proteins |

| Mitogen-activated Protein (MAP) Kinase | Indirect modulation | Changes in gene expression and cellular proliferation |

Involvement in G-Protein Coupled Receptor (GPCR) Signaling (inferred from G16α-subunit context)

While direct interaction of this compound with a G-protein coupled receptor (GPCR) has not been definitively established, its precursor, chromogranin A, and other derived peptides have been implicated in GPCR signaling. This has led to the inference that this compound may also be involved in this signaling paradigm. The G16α subunit of heterotrimeric G proteins is of particular interest in this context. G16α is a member of the Gq family and is known to be promiscuously activated by a variety of GPCRs, leading to the activation of phospholipase C-beta and the subsequent generation of inositol trisphosphate and diacylglycerol, which in turn mobilize intracellular calcium and activate Protein Kinase C.

The potential link between chromogranin A-derived peptides and GPCRs that couple to G16α suggests a possible, albeit indirect, mechanism by which this compound could influence cellular signaling. Further research is required to elucidate any direct interaction between this compound and a specific GPCR and to confirm its role in G16α-mediated signaling.

Protein-Protein Interaction Modalities

Beyond its interaction with receptors, the molecular mechanism of this compound action also encompasses its ability to modulate the function of other proteins through direct binding and competitive interactions.

Direct Binding and Allosteric Modulation of Target Proteins

Peptides can act as allosteric modulators, binding to a site on a protein that is distinct from the active or orthosteric site. nih.govnih.govmdpi.com This binding induces a conformational change in the protein, which in turn alters its activity. While the primary interaction of this compound with nAChRs appears to be competitive at the orthosteric site, the possibility of allosteric modulation cannot be entirely ruled out and represents an area for further investigation. Peptides have been shown to allosterically modulate the function of various receptors, including GPCRs and ion channels. nih.govnih.govmdpi.com Such interactions can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the response of the receptor to its endogenous ligand.

Competitive Binding with Endogenous Ligands or Substrates

As previously discussed, the most well-characterized protein-protein interaction modality of this compound is its competitive binding with the endogenous neurotransmitter acetylcholine at nicotinic cholinergic receptors. researchgate.net This competitive inhibition is a classic example of how a peptide can antagonize the function of a receptor by directly competing with its natural ligand. The efficacy of this competition is dependent on the relative concentrations of the peptide and the endogenous ligand, as well as their respective affinities for the receptor's binding site. This mechanism is a fundamental principle of pharmacology and is a key aspect of the inhibitory action of this compound on catecholamine secretion. nih.govjci.org

| Interaction Modality | Target Protein | Competing Ligand | Consequence |

| Competitive Binding | Nicotinic Cholinergic Receptor | Acetylcholine | Inhibition of receptor activation |

Enzymatic Regulation and Substrate Activity of this compound

The biological actions of this compound, a derivative of Chromogranin A (CgA), are intricately linked to its interactions with various enzymes. This section explores the molecular mechanisms governing these interactions, focusing on its role as a substrate for specific proteases and its theoretical potential to modulate enzyme kinetics.

Action as a Substrate for Specific Proteolytic Enzymes

This compound is generated from its precursor, Chromogranin A, through the enzymatic action of specific proteases. Research has identified two key enzymes responsible for this cleavage: plasmin and Cathepsin L. nih.govnih.gov

Plasmin: This serine protease is a major enzyme in the fibrinolytic system and has been shown to process CgA. nih.gov In vitro digestion of recombinant CgA with plasmin results in the generation of a stable 14-amino acid peptide, identified as human CgA 360-373. oup.comnih.gov An interesting characteristic of this interaction is the stability of the resulting peptide; even with prolonged exposure, plasmin does not cause further internal cleavages within the this compound sequence. researchgate.net This resistance to subsequent degradation suggests a specific and regulated processing mechanism.

Cathepsin L: This cysteine protease, typically found in lysosomes, has also been identified as an enzyme that processes CgA to produce active peptides, including this compound. nih.gov Mass spectrometry analysis of CgA digested by Cathepsin L confirmed the presence of a peptide corresponding to CgA 360-373. researcher.lifenih.gov The co-localization of Cathepsin L and CgA within chromaffin granules suggests that this processing can occur intracellularly, prior to secretion.

While plasmin and Cathepsin L are the primary enzymes confirmed to generate this compound, other proteases are known to cleave CgA at various sites. These include prohormone convertases (PC1 and PC2), furin, thrombin, and kallikrein. mdpi.com However, their specific role in the direct generation or subsequent processing of this compound has not been definitively established.

The table below summarizes the key enzymes involved in the generation of this compound and the resulting fragments.

| Enzyme | Enzyme Class | Source Protein | Generated Peptide | Reference |

| Plasmin | Serine Protease | Chromogranin A | CgA 360-373 | nih.govoup.comnih.gov |

| Cathepsin L | Cysteine Protease | Chromogranin A | CgA 360-373 | nih.govresearcher.lifenih.gov |

Potential Modulatory Effects on Enzyme Kinetics (general concept)

While this compound is a substrate for certain enzymes, there is currently no direct scientific evidence to suggest that it actively modulates the kinetics of other enzymes. However, based on the general principles of enzyme kinetics and the known functions of other bioactive peptides, it is conceivable that this compound could exert such effects. This section provides a conceptual overview of how a peptide like 360-373 could theoretically modulate enzyme activity.

Peptides can influence enzyme kinetics through several mechanisms:

Competitive Inhibition: A peptide could bind to the active site of an enzyme, competing with the natural substrate. This would increase the Michaelis constant (K_m) of the enzyme, meaning a higher concentration of the substrate would be needed to achieve half of the maximum reaction velocity (V_max).

Non-competitive Inhibition: The peptide might bind to an allosteric site (a site other than the active site) on the enzyme. This binding could induce a conformational change in the enzyme that reduces its catalytic efficiency, thereby lowering the V_max without affecting the K_m.

Uncompetitive Inhibition: In this scenario, the peptide would only bind to the enzyme-substrate complex. This type of inhibition would decrease both the V_max and the K_m.

Enzyme Activation: Conversely, a peptide could bind to an enzyme and induce a conformational change that increases its affinity for the substrate or enhances its catalytic activity, thus acting as an activator.

The potential for this compound to act as a modulator of enzyme kinetics remains a hypothetical but intriguing area for future research. Investigating its interactions with a broader range of enzymes could reveal novel regulatory functions for this bioactive peptide.

Regulation of Peptide 360 373 Biogenesis and Processing

Proteolytic Cleavage Pathways

The formation of Peptide 360-373 from Chromogranin A is not a random event but a highly regulated process involving specific proteases that recognize and cleave at particular sites within the parent protein. Key enzymes implicated in this biogenetic pathway include plasmin, Cathepsin L (CTSL), and kallikrein.

The serine protease plasmin, a key component of the fibrinolytic system, has been identified as a significant enzyme in the extracellular processing of Chromogranin A (CgA). nih.govjci.org Studies have demonstrated that plasmin can cleave CgA to produce a variety of fragments, including the stable and biologically active 14-amino acid peptide, human CgA(360-373). nih.govoup.com

The interaction between CgA and the plasminogen/plasmin system can occur in the local environment of chromaffin cells. nih.govnih.gov These cells can bind plasminogen and its activator, tissue plasminogen activator (t-PA), to their surface, promoting the conversion of plasminogen to active plasmin. nih.gov Upon secretion from the cell, CgA can then be cleaved by this cell-surface plasmin, liberating peptide fragments that can act in an autocrine or paracrine fashion. nih.govjci.org

Mass spectrometry analysis of plasmin-digested human CgA has confirmed the generation of a peptide with a mass/charge ratio corresponding to hCgA(360-373). nih.gov This peptide is liberated selectively at early time points of digestion and remains stable even after prolonged exposure to the enzyme. nih.gov The cleavage by plasmin to generate CgA(360-373) has been shown to occur in wild-type CgA as well as in some naturally occurring variants. oup.com

Table 1: Peptides Generated from Plasmin Digestion of Chromogranin A

| Peptide Fragment | Significance | Reference |

|---|---|---|

| CgA(360-373) | A major, stable, and bioactive peptide generated by plasmin. | nih.govoup.com |

| Other Fragments | Plasmin generates a series of large and small peptides from CgA. | nih.gov |

The cysteine protease Cathepsin L (CTSL) is another key enzyme involved in the intracellular processing of CgA to generate active peptides. nih.govnih.govoup.com Both in vitro and in cella studies have demonstrated that CTSL can cleave full-length CgA to produce various fragments, including the catestatin-region peptide CgA(360-373). nih.govnih.gov The specificity of this process has been confirmed through its inhibition by E64, a thiol reagent. nih.govnih.govoup.com

The pool of peptides generated by the CTSL-mediated cleavage of CgA has been shown to inhibit nicotine-induced catecholamine secretion, indicating the production of biologically active fragments. nih.govnih.govoup.com Mass spectrometry analysis of recombinant CgA digested with CTSL has specifically identified the presence of CgA(360–373) among other catestatin-region peptides. nih.gov

A critical aspect supporting the role of CTSL in CgA processing is their colocalization within the same subcellular compartments. nih.gov Immunofluorescence studies in sympathochromaffin PC12 cells and primary rat chromaffin cells have revealed that endogenous CTSL colocalizes with CgA in secretory vesicles. nih.govnih.gov Deconvolution fluorescence microscopy has further suggested a greater degree of colocalization between CTSL and CgA than with the lysosomal marker LGP110, indicating that CTSL is present in the regulated secretory pathway where CgA is stored. nih.govnih.gov This subcellular proximity provides the opportunity for an enzyme-substrate relationship in vivo. nih.govnih.gov

The cleavage of CgA by CTSL occurs in a time- and dose-dependent manner. nih.govnih.govoup.com In vitro digestion experiments have shown that increasing concentrations of CTSL lead to more extensive digestion of recombinant CgA. oup.com However, unlike the specific generation of CgA(360-373) by plasmin, a broad range of CTSL concentrations does not appear to preferentially generate any single peptide fragment. nih.gov

CTSL digestion of CgA yields a number of internal catestatin (B549398) fragments in addition to CgA(360-373), such as CgA(360–366), CgA(367–374), CgA(365–373), CgA(358–366), CgA(365–374), and CgA(358–373). nih.gov This suggests that CTSL has additional cleavage specificities compared to plasmin. oup.com The processing of CgA by CTSL in the catestatin region can be affected by naturally occurring variants of CgA. nih.govnih.gov

Table 2: Catestatin-Region Peptides Generated by CTSL Digestion of CgA

| Peptide Fragment | Reference |

|---|---|

| CgA(360–373) | nih.gov |

| CgA(360–366) | nih.gov |

| CgA(367–374) | nih.gov |

| CgA(365–373) | nih.gov |

| CgA(358–366) | nih.gov |

| CgA(365–374) | nih.gov |

| CgA(358–373) | nih.gov |

Plasma kallikrein is another protease that has been shown to process CgA. nih.gov In the extracellular medium, larger forms of CgA-derived peptides can be processed by kallikrein, which may be located at the plasma membrane level. nih.govplos.org Studies on the digestion of bovine CgA with human plasma kallikrein have shown that the enzyme rapidly produces fragments, including one that covers positions 352-358, which is immediately upstream of the this compound sequence. nih.gov Kallikrein shows a preference for cleaving C-terminal to specific single arginine residues. nih.gov While direct generation of this compound by kallikrein has not been explicitly detailed, its activity on CgA in the immediate vicinity suggests a potential role in the processing cascade that could lead to the formation of this peptide.

The proteases involved in generating this compound exhibit distinct cleavage site preferences.

Plasmin: Plasmin digestion of CgA can generate the stable CgA(360–373) peptide, which involves cleavage at the dibasic site Arg373↓Arg374. oup.com Interestingly, the generation of this peptide was also observed in a variant where this dibasic site was disrupted, suggesting alternative cleavage recognition. oup.com

Cathepsin L (CTSL): Based on the frequency of cleavage sites within CgA, a proposed consensus cleavage sequence for CTSL is KELE↓AEKE. nih.gov CTSL also demonstrates a propensity to cleave at positively charged residues like lysine (B10760008) and arginine at the P1 position, which is characteristic of prohormone processing enzymes. nih.gov The processing sites at Arg359 and Arg373 have been identified in CTSL digestion of CgA. nih.govresearchgate.net

Kallikrein (KLKB1): Plasma kallikrein has a demonstrated preference for cleaving at the C-terminal side of specific single arginine residues within the CgA sequence. nih.gov

Cleavage by Cathepsin L (CTSL) from Chromogranin A

Impact of Genetic Polymorphisms and Variants on Processing

Genetic variations within the Chromogranin A gene (CHGA) and in genes encoding for processing enzymes can significantly alter the production and circulating levels of CgA-derived peptides, including this compound.

Naturally occurring variants in the catestatin region of Chromogranin A lead to differential processing by proteolytic enzymes. nih.gov The enzymes plasmin and cathepsin L have been shown to generate this compound, but their efficiency is altered by these genetic polymorphisms. nih.govnih.gov

Gly364Ser: Plasmin is capable of generating the stable 14-amino acid peptide (CgA360–373) from the Gly364Ser variant protein. nih.gov However, processing of this variant by cathepsin L in the catestatin region is diminished. nih.gov

Pro370Leu: The action of plasmin in generating the catestatin peptide from the Pro370Leu variant is notably less efficient. nih.gov Studies on synthetic peptides showed that the cleavage efficiency at the dibasic Arg373↓Arg374 site was three- to four-fold lower in the Pro370Leu variant compared to the wild-type. nih.gov This is significant as the Pro370 residue is in a position that may alter the local secondary structure, affecting the accessibility of the cleavage site for plasmin. nih.gov Processing of the Pro370Leu variant by cathepsin L is also diminished. nih.gov

Arg374Gln: Despite the disruption of the dibasic cleavage site (Arg373-Arg374), plasmin digestion of the Arg374Gln variant still successfully generates the stable CgA360–373 peptide. nih.gov

Table 1: Differential Processing of Chromogranin A Variants

| Variant | Processing Enzyme | Outcome on this compound Generation | Source(s) |

|---|---|---|---|

| Gly364Ser | Plasmin | Efficiently processed to CgA360–373 | nih.gov |

| Cathepsin L | Diminished processing | nih.gov | |

| Pro370Leu | Plasmin | Less efficient processing (3- to 4-fold lower) | nih.gov |

| Cathepsin L | Diminished processing | nih.gov |

| Arg374Gln | Plasmin | Efficiently processed to CgA360–373 | nih.gov |

Genome-wide association studies (GWAS) have identified specific genetic loci that influence the circulating concentrations of catestatin, the CgA-derived peptide family that includes this compound. nih.govnih.gov These loci contain genes for proteolytic enzymes, indicating that genetic variation in these proteases affects the processing of chromogranins. nih.govnih.gov

Loci on chromosomes 4q35 and 5q34 have been found to significantly affect catestatin concentrations. nih.govnih.gov Genes within these regions include KLKB1 (encoding plasma kallikrein) and F12 (encoding Factor XII). nih.govnih.gov In vitro experiments have confirmed that the enzyme kallikrein cleaves recombinant human Chromogranin A to generate catestatin, and mass spectrometry verified the resulting peptide as CgA360-373. nih.gov Therefore, genetic variations in the KLKB1 gene can lead to variable concentrations of circulating catestatin peptides by altering the efficiency of CgA processing. nih.gov

Table 2: Genomic Loci Influencing Circulating Catestatin (CgA360-373) Levels

| Locus | Associated Gene(s) | Function of Gene Product | Impact on Peptide Levels | Source(s) |

|---|---|---|---|---|

| 4q35 | KLKB1 | Proteolytic enzyme (Plasma Kallikrein) | Variation influences processing of CgA to catestatin | nih.govnih.gov |

| 5q34 | F12 | Proteolytic enzyme (Factor XII) | Variation influences processing of CgA to catestatin | nih.govnih.gov |

Mechanisms of Peptide Stability and Degradation

Evidence suggests that this compound is a relatively stable product of enzymatic processing. Studies involving the digestion of recombinant CgA by plasmin showed the generation of a stable, biologically active 14-amino acid peptide, CgA360–373. nih.gov Further experiments using synthetic CgA peptides confirmed this stability; even after prolonged exposure to plasmin, no subsequent cleavage was observed within the CgA360–373 sequence. researchgate.net This indicates a resistance to further degradation by this particular enzyme. researchgate.net

Research Methodologies and Analytical Approaches for Studying Peptide 360 373

Peptide Synthesis and Modification Techniques

To investigate the biological activities of Peptide 360-373 and its variants, researchers often rely on chemically synthesized versions of the peptide. Solid-phase peptide synthesis (SPPS) is a common method employed for this purpose. This technique allows for the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of protecting groups for the amino acid side chains and the terminal amino group prevents unwanted side reactions. Following the assembly of the desired amino acid sequence, the peptide is cleaved from the resin and deprotected.

Purification of the synthesized peptide is typically achieved through reverse-phase high-performance liquid chromatography (RP-HPLC), which separates the target peptide from impurities based on its hydrophobicity. The identity and purity of the final product are then confirmed using mass spectrometry and analytical HPLC.

Modification of this compound, such as the introduction of amino acid substitutions to study structure-activity relationships, is also achieved during the synthesis process. For instance, naturally occurring variants of the catestatin (B549398) region of CgA, which includes this compound, have been synthesized to investigate how single amino acid changes affect its biological activity. nih.gov

Mass Spectrometry-Based Characterization and Proteomics

Mass spectrometry (MS) is a cornerstone technology in the study of this compound, enabling its identification, sequencing, and characterization from complex biological samples.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is frequently used for the rapid and sensitive detection of this compound. nih.govresearchgate.net In this technique, the peptide sample is co-crystallized with a matrix material that absorbs laser energy. A pulsed laser beam irradiates the sample, causing the desorption and ionization of the peptide molecules. The time it takes for these ions to travel through a flight tube to a detector is proportional to their mass-to-charge ratio (m/z), allowing for accurate mass determination. For example, MALDI-MS analysis has been used to identify a major peptide with a mass/charge ratio (m/z) of 1546, which corresponds to human CgA-(360–373). nih.gov

Tandem mass spectrometry (MS/MS) provides further structural information by enabling the sequencing of the peptide. nih.gov In a tandem mass spectrometer, ions of a specific m/z, corresponding to the peptide of interest, are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to determine the amino acid sequence. This technique has been instrumental in confirming the identity of this compound generated through enzymatic digestion of CgA. nih.gov

Table 1: Mass Spectrometry Data for this compound and Related Fragments

| Peptide Fragment | Theoretical m/z | Observed m/z | Analytical Technique | Reference |

|---|---|---|---|---|

| hCgA-(360–373) | 1546 | 1546 | MALDI-MS | nih.govresearchgate.net |

| hCgA-(360–372) | 1389.7 | 1389.7 | MALDI-MS | nih.gov |

| CgA360–366 | 840 | 840 | MALDI-TOF | nih.gov |

| CgA367–374 | 880 | 880 | MALDI-TOF | nih.gov |

| CgA365–373 | 1027 | 1027 | MALDI-TOF | nih.gov |

| CgA365–374 | 1183 | 1183 | MALDI-TOF | nih.gov |

| CgA360–374 | --- | 1701 | MALDI-TOF | nih.gov |

| CgA358–373 | --- | 1848 | MALDI-TOF | nih.gov |

hCgA refers to human Chromogranin A.

This compound is naturally produced through the proteolytic processing of its precursor, Chromogranin A. To understand this process, researchers perform in vitro digestion studies using various proteases. nih.govoup.comuq.edu.au Recombinant CgA is incubated with specific enzymes, and the resulting peptide fragments are analyzed by mass spectrometry to identify the cleavage sites and the generated peptides. nih.govoup.comuq.edu.au

These studies have shown that enzymes like plasmin and cathepsin L can cleave CgA to produce this compound. nih.govoup.com By analyzing the fragments produced from wild-type CgA and its naturally occurring variants, researchers can determine how specific amino acid sequences influence the efficiency and specificity of proteolytic cleavage. nih.govresearchgate.net For example, digestion of recombinant CgA with cathepsin L, followed by mass spectrometry, identified a catestatin-region peptide corresponding to CgA(360-373). oup.comnih.gov Similarly, plasmin digestion of purified CgA proteins has been shown to generate a stable, biologically active 14-amino acid peptide, human CgA360–373. nih.gov

In Vitro and Ex Vivo Functional Assay Systems

To elucidate the biological functions of this compound, a variety of in vitro and ex vivo assay systems are utilized. These assays allow for the investigation of the peptide's effects on cellular processes in a controlled environment.

A primary function of peptides derived from the catestatin region of CgA is the inhibition of catecholamine secretion. nih.gov To study this, researchers employ cell-based assays using pheochromocytoma (PC12) cells or primary chromaffin cells, which are models for catecholamine-releasing cells of the adrenal medulla. nih.govnih.govoup.com

In these assays, the cells are typically pre-loaded with a radiolabeled catecholamine, such as [³H]-norepinephrine. nih.gov The cells are then stimulated with a secretagogue, like nicotine, to induce catecholamine release. The effect of this compound is assessed by incubating the cells with the peptide prior to or during stimulation. The amount of released catecholamine in the culture medium is then quantified, often by liquid scintillation counting, and compared to control conditions without the peptide. These experiments have demonstrated that synthetic CgA 360–373 can significantly inhibit nicotine-evoked catecholamine secretion from PC12 cells. nih.govresearchgate.net The pool of peptides generated from the cathepsin L cleavage of CgA also inhibited nicotine-induced catecholamine secretion from PC12 cells. oup.comnih.gov

Table 2: Summary of Catecholamine Secretion Assay Findings

| Cell Type | Stimulant | Peptide Tested | Observed Effect on Catecholamine Secretion | Reference |

|---|---|---|---|---|

| PC12 cells | Nicotine (60 µM) | Synthetic CgA 360–373 (10 µM) | 74.32% inhibition | nih.gov |

| PC12 cells | Nicotine (60 µM) | CTSL-digested CgA (1.5 µM) | 96.79% inhibition | nih.gov |

| PC12 cells | Nicotine | hCgA-(360–373) | Marked inhibition | nih.gov |

| PC12 cells | Nicotine | Catestatin (bovine CHGA344–364) | Dose-dependent inhibition (IC₅₀ of ~0.2 µM) | nih.gov |

CTSL refers to Cathepsin L. hCgA refers to human Chromogranin A. bCHGA refers to bovine Chromogranin A.

While the primary focus of this compound research has been on its role in catecholamine secretion, some studies have explored the immunological activities of peptides with similar designations. It is important to note that these studies often refer to peptides derived from other proteins, such as alpha-fetoprotein (AFP), and their relevance to CgA-derived this compound needs to be carefully considered.

For instance, studies on an AFP-derived peptide, AFP 360-373, have utilized immunological assays to assess T-cell responses. aacrjournals.orgucl.ac.uk These assays include:

IFN-γ Production Assays: The production of interferon-gamma (IFN-γ), a key cytokine in cell-mediated immunity, is measured to determine T-cell activation in response to the peptide. This can be assessed using techniques like ELISPOT (enzyme-linked immunospot) or intracellular cytokine staining followed by flow cytometry. aacrjournals.orgucl.ac.uk

T-cell Proliferation Assays: The ability of the peptide to induce the proliferation of specific T-cells is measured. This is often done by labeling T-cells with a fluorescent dye, such as carboxyfluorescein succinimidyl ester (CFSE), and measuring the dilution of the dye as the cells divide using flow cytometry. aacrjournals.org

Intracellular Cytokine Staining: This technique allows for the simultaneous identification of cell surface markers and intracellular cytokines. T-cells are stimulated with the peptide in the presence of a protein transport inhibitor, then fixed, permeabilized, and stained with fluorescently labeled antibodies against specific cytokines (e.g., IFN-γ, TNF-α, IL-2) and cell surface markers (e.g., CD4, CD8). The cells are then analyzed by flow cytometry to determine the phenotype of the cytokine-producing cells. aacrjournals.orgucl.ac.uk

In studies involving AFP 360-373, these assays have demonstrated that the peptide can stimulate IFN-γ production by CD4+ T-cells. aacrjournals.org

Receptor Binding and Ligand Affinity Studies

The p47phox this compound plays a crucial role in mediating protein-protein interactions, specifically with Src homology 3 (SH3) domains. SH3 domains are protein modules that typically bind to proline-rich sequences, facilitating the assembly of protein complexes. In the context of NADPH oxidase, the cytosolic components p47phox and p67phox must associate to form a functional enzyme complex. uq.edu.au

Research has identified a proline-rich region in the C-terminus of p47phox as the binding site for the C-terminal SH3 domain of p67phox. uq.edu.au A synthetic peptide with the sequence KPQPAVPPRPSADL, corresponding to residues 360-373 of p47phox, was shown to specifically inhibit this interaction. uq.edu.auresearchgate.net In competition experiments, this peptide successfully inhibited the binding of the full-length p47phox protein to the p67phox C-terminal SH3 domain, demonstrating its direct involvement in this specific molecular interaction. uq.edu.au Other proline-rich peptides from different proteins, such as dynamin and vinculin, failed to compete for this binding, highlighting the specificity of the p47phox(360-373) sequence for the p67phox SH3 domain. uq.edu.au

These binding and inhibition studies are fundamental for mapping the precise interaction sites between the NADPH oxidase subunits. The affinity of these interactions is often quantified using techniques like fluorescence spectroscopy, where a fluorescently labeled peptide is titrated with its binding partner to determine the dissociation constant (Kd). For example, studies on p47phox mutants binding to a peptide from the p22phox subunit have yielded quantitative affinity data, showing Kd values in the micromolar range. ucl.ac.uk

| Peptide No. | Protein Source | Sequence (Residue No.) | Inhibition of Binding |

|---|---|---|---|

| P2 | p47phox | KPQPAVPPRPSADL (360-373) | Yes |

| P3 | p67phox | APLQPQAAEPPPRPKTPE (218-235) | No |

| P4 | Cytochrome b₅₅₈ α | KQPPSNPPPRPPAEA (148-162) | No |

| P5 | PTPase 1B | DLEPPPEHIPPPPRPPKR (298-316) | No |

| P6 | Vinculin | APPKPPLPEGEVPPPRPPPPE (858-878) | No |

Data sourced from competition experiments where peptides were used at a concentration of 400 µM to inhibit the binding of solubilized p47phox to an immobilized p67phox C-SH3 domain. uq.edu.au

Structural Biology Approaches

Circular Dichroism (CD) spectroscopy is a powerful technique used to investigate the secondary structure of proteins and peptides. nih.gov In the context of p47phox, CD has been employed to detect conformational changes associated with its activation. Studies have shown that treatment of the full-length p47phox protein with activating agents like sodium dodecyl sulfate (B86663) (SDS) leads to significant changes in its CD spectrum. nih.gov This indicates that the activation process involves alterations in the protein's secondary structure, which is consistent with the unmasking of binding sites required for the assembly of the NADPH oxidase complex. nih.gov While CD studies have not been reported for the isolated this compound, the analysis of the parent protein provides crucial evidence that structural rearrangements are a key part of its biological regulation. ucl.ac.uknih.gov

Computational methods are increasingly vital for understanding complex biological systems. For p47phox, in silico homology modeling has been used to generate a structural model of the full-length protein. nih.gov This model serves as a basis for molecular dynamics (MD) simulations, which can probe the dynamic changes in the protein's conformation upon activation, such as phosphorylation. nih.gov MD simulations have been used to examine the time-dependent dissociation of the autoinhibitory region (AIR) from the tandem SH3 domains within p47phox, a key step that allows the SH3 domains to bind to the proline-rich region of the p22phox subunit. nih.gov Such simulations provide molecular-level insights into the kinetics and mechanics of protein-protein interactions that are difficult to capture experimentally. nih.govnih.gov

Another important application of computational modeling for peptides is the prediction of their binding to Human Leukocyte Antigen (HLA) molecules, also known as Major Histocompatibility Complex (MHC) proteins. researchgate.net This is a cornerstone of computational immunology, as the binding of peptides to HLA molecules is a prerequisite for T-cell mediated immune responses. researchgate.netnih.gov While specific HLA-binding predictions for p47phox this compound are not detailed in the available literature, predictive algorithms (such as those using machine learning or structure-based modeling) could be employed to assess its potential as an immune epitope. frontiersin.orgplos.org These tools analyze peptide sequences to predict their binding affinity to various HLA alleles, which is crucial for vaccine design and understanding autoimmune diseases. plos.orgtdcommons.ai

The function of p47phox, and by extension its constituent peptides, is tightly regulated by other proteins, particularly enzymes that catalyze post-translational modifications. The most critical modification is phosphorylation. nih.gov In its resting state, p47phox exists in an autoinhibited conformation. ucl.ac.uk Upon cellular stimulation, a cascade of signaling events leads to the phosphorylation of multiple serine residues in the C-terminal region of p47phox by enzymes such as Protein Kinase C (PKC). nih.govnih.gov

Biochemical characterization of these kinases has shown that phosphorylation of specific sites (including Ser303, Ser304, and Ser328) is required to induce the conformational change that relieves autoinhibition. nih.gov This "opening" of the p47phox structure exposes the SH3 domains, allowing them to bind to p22phox and initiating the assembly of the active NADPH oxidase complex at the cell membrane. nih.gov In addition to kinases, other regulatory enzymes include the peptidyl-prolyl isomerase Pin1, which may facilitate the necessary conformational changes, and phosphatases like Protein Phosphatase 2A (PP2A), which can dephosphorylate p47phox to inactivate the complex. mdpi.com

Enzyme Kinetics Investigations

The primary enzyme-catalyzed reaction related to p47phox and its peptides is the production of superoxide (B77818) (O₂⁻) by the fully assembled NADPH oxidase. nih.gov The kinetics of this enzyme complex are studied to understand its efficiency, regulation, and mechanism of action. nih.gov

Quantitative measurements are often performed using cell-free assay systems, where purified membrane and cytosolic components of the oxidase are recombined in the presence of an activating agent like arachidonic acid. nih.gov The rate of superoxide production is then measured, typically by spectrophotometry, following the reduction of cytochrome c. youtube.com

| Parameter | Description | Method of Investigation | Relevance to this compound |

|---|---|---|---|

| Kd (Dissociation Constant) | Measures the affinity between p47phox domains and their binding partners (e.g., p22phox, p67phox). | Fluorescence Spectroscopy, Surface Plasmon Resonance (SPR) | The 360-373 region is a key binding motif; its affinity for the p67phox SH3 domain governs complex formation. |

| Vmax (Maximum Reaction Velocity) | The maximum rate of superoxide production by the fully assembled NADPH oxidase enzyme. | Spectrophotometric Assays (e.g., cytochrome c reduction) | The interaction involving this compound is a prerequisite for enzyme assembly and achieving Vmax. |

| IC₅₀ (Half-maximal Inhibitory Concentration) | Concentration of an inhibitor (e.g., synthetic this compound) required to inhibit a biological process by 50%. | Competition Binding Assays | Directly quantifies the ability of this compound to disrupt the p47phox-p67phox interaction. |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | Enzyme Kinetic Assays, Stopped-Flow Spectroscopy | Reflects the catalytic efficiency of the assembled oxidase, which depends on proper subunit interactions. |

Determination of Kinetic Parameters (e.g., Km, Vmax, Kcat) relevant to this compound Processing

The formation of the biologically active 14-amino acid peptide, human Chromogranin A (CgA) 360-373, occurs through the proteolytic processing of its precursor protein, CgA. nih.govoup.com Key endoproteolytic enzymes identified in this process include plasmin and the cysteine protease Cathepsin L (CTSL). nih.govnih.gov While specific Michaelis-Menten constants (Km, Vmax, kcat) for the enzymatic conversion leading to this compound are not extensively detailed, research has focused on the efficiency and differential processing of this region, particularly in the context of naturally occurring genetic variants of CgA.

Studies have demonstrated that plasmin digestion of wild-type CgA generates the stable this compound. nih.govoup.com However, the efficiency of this processing is significantly influenced by single amino acid polymorphisms within the CgA sequence. For the naturally occurring Pro370Leu variant of CgA, the efficiency of plasmin cleavage at the dibasic Arg373-Arg374 site was found to be 3- to 4-fold less efficient compared to the wild-type protein. nih.govoup.com This suggests that the Pro370 residue, located in the P4 position relative to the cleavage site, may influence the local secondary structure, thereby affecting the accessibility of the site to plasmin. nih.gov

Similarly, CTSL has been shown to digest CgA in vitro to produce this compound. nih.gov The processing by CTSL is also diminished in certain CgA variants. The Pro370Leu variant was found to be resistant to cleavage by CTSL, failing to produce detectable amounts of this compound. nih.gov The Gly364Ser variant also showed less efficient formation of the peptide when processed by CTSL compared to the wild-type CgA. nih.gov These findings highlight that the kinetics of this compound formation are critically dependent on both the specific protease and the primary sequence of the CgA substrate.

| Enzyme | CgA Variant | Relative Processing Efficiency | Key Findings |

|---|---|---|---|

| Plasmin | Wild-Type | Baseline | Efficiently generates stable this compound. nih.govoup.com |

| Plasmin | Pro370Leu | 3- to 4-fold lower | Reduced cleavage efficiency at the Arg373-Arg374 site. nih.govoup.com |

| Cathepsin L (CTSL) | Wild-Type | Baseline | Effectively generates this compound in vitro. nih.gov |

| Cathepsin L (CTSL) | Pro370Leu | Inefficient/Resistant | Did not produce detectable amounts of this compound. nih.gov |

| Cathepsin L (CTSL) | Gly364Ser | Less efficient | Formation of this compound was less efficient than with wild-type CgA. nih.gov |

Cellular and Molecular Imaging Techniques

Immunofluorescence Microscopy for Subcellular Localization Studies

Immunofluorescence microscopy is a crucial technique for determining the subcellular location of proteins and peptides, providing insight into where biological processes, such as protein processing, occur. Studies investigating the generation of this compound have utilized this method to examine the localization of the precursor protein, Chromogranin A (CgA), and the enzymes responsible for its cleavage, such as Cathepsin L (CTSL). nih.gov

Research in primary rat chromaffin cells and transfected PC12 cells has demonstrated significant colocalization of CTSL and CgA within secretory vesicles, also known as chromaffin granules. nih.gov Using deconvolution fluorescence microscopy, a greater degree of colocalization was observed between CTSL and CgA compared to CTSL and the lysosomal marker LGP110. nih.gov This finding is critical as it suggests that the proteolytic processing of CgA by CTSL to generate active peptides, including those from the catestatin region like this compound, is likely to occur within the regulated secretory pathway of neuroendocrine cells, rather than in lysosomes. nih.gov The colocalization provides strong evidence that CgA can serve as a substrate for CTSL within the specific microenvironment of chromaffin granules in vivo. nih.gov

| Cell Type | Target Proteins | Microscopy Technique | Primary Findings |

|---|---|---|---|

| Primary Rat Chromaffin Cells | Endogenous CTSL and CgA | Deconvolution Microscopy | CTSL (red fluorescence) and CgA (green fluorescence) colocalized, indicated by yellow fluorescence in overlay images, within secretory vesicles. nih.gov |

| Transfected PC12 Cells | Overexpressed CTSL and endogenous CgA | Fluorescence Microscopy | CTSL showed strong colocalization with CgA in secretory vesicles. nih.gov |

| Transfected PC12 Cells | Overexpressed CTSL and lysosomal marker LGP110 | Fluorescence Microscopy | Very little overlap was observed between CTSL and LGP110, supporting a non-lysosomal localization for CTSL's processing activity on CgA. nih.gov |

Advanced Imaging for Mechanistic Insights into Peptide Transport and Interaction (general peptide research)

While specific studies focusing on the transport and interaction of this compound using advanced imaging are not detailed, the broader field of peptide research leverages a sophisticated array of imaging technologies to gain mechanistic insights. These techniques offer high spatiotemporal resolution and are compatible with living systems, enabling the direct visualization of peptide dynamics. nih.gov

Super-Resolution Microscopy (SRM) techniques, such as Stimulated Emission Depletion (STED) microscopy, Photoactivated Localization Microscopy (PALM), and Stochastic Optical Reconstruction Microscopy (STORM), have revolutionized cellular imaging. nih.gov By breaking the optical diffraction limit, SRM allows for the visualization of peptide interactions with subcellular structures and other proteins at the nanoscale, providing unprecedented detail on the fine structure of peptide assemblies and their binding sites. nih.govmdpi.com

Fluorescence Live-Cell Imaging is another cornerstone of modern peptide research. nih.gov By labeling peptides with fluorophores, researchers can directly track their movement across cellular barriers in real-time. This allows for the clear determination of transport mechanisms, such as whether a peptide undergoes transcytosis (transport through a cell) or paracellular transport (transport between cells). nih.govrsc.org This approach provides crucial information for understanding peptide delivery and bioavailability.

Mass Spectrometry Imaging (MSI) , particularly Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI, offers a label-free method to visualize the distribution of peptides and their metabolites directly within tissue sections. researchgate.net This technique provides spatial information on where a peptide is located and whether it remains intact or is degraded, which is invaluable for studying its stability and distribution in vivo. researchgate.net

Activatable Optical Probes , also known as molecular beacons, are intelligently designed tools for imaging specific enzymatic activities. nih.gov These probes consist of a peptide sequence that is a substrate for a target enzyme, flanked by a fluorophore and a quencher. In its intact state, the probe is non-fluorescent. Upon cleavage by the target enzyme, the fluorophore is released from the quencher, generating a strong fluorescent signal at the site of enzyme activity. nih.gov This method can be used to image the activity of proteases involved in peptide processing in real-time.

| Technique | Principle | Application in Peptide Research |

|---|---|---|

| Super-Resolution Microscopy (SRM) (e.g., STED, PALM, STORM) | Overcomes the diffraction limit of light to achieve nanoscale resolution. nih.gov | Visualizing fine details of peptide-protein interactions, peptide assemblies, and precise subcellular localization. nih.govmdpi.com |

| Fluorescence Live-Cell Imaging | Tracking of fluorescently-labeled peptides in living cells over time. nih.gov | Determining peptide transport mechanisms (e.g., transcytosis) and intracellular trafficking pathways. nih.govrsc.org |

| Mass Spectrometry Imaging (MSI) (e.g., MALDI-MSI) | Label-free detection and spatial mapping of molecules based on their mass-to-charge ratio directly in tissue. researchgate.net | Visualizing the distribution, stability, and degradation of peptides within tissues. researchgate.net |

| Activatable Optical Probes (Molecular Beacons) | A peptide probe with a quenched fluorophore becomes fluorescent upon cleavage by a specific enzyme. nih.gov | Imaging the in-situ activity of proteases involved in peptide processing and degradation. nih.gov |

Broader Academic Implications and Future Research Trajectories Pre Clinical Focus

Mechanistic Contributions to Disease Pathogenesis

Role in Autonomic Nervous System Dysregulation

Peptide 360-373, a catestatin-region peptide derived from Chromogranin A (CgA), plays a significant role in the modulation of the autonomic nervous system. A key function of this peptide is its ability to inhibit the release of catecholamines, such as norepinephrine (B1679862) and epinephrine (B1671497), from chromaffin cells and noradrenergic neurons. nih.gov This inhibitory action is achieved through a non-competitive antagonism of nicotinic cholinergic receptors, which are crucial for stimulus-secretion coupling in the sympathoadrenal system. By dampening the release of these key neurotransmitters, this compound contributes to a negative feedback loop that helps to regulate the body's response to stress and maintain autonomic homeostasis. nih.gov

Molecular Pathways in Cardiovascular Disorders

The influence of this compound and its parent molecule, CgA, extends to the molecular pathways underlying various cardiovascular disorders. Elevated levels of circulating CgA are found in patients with chronic heart failure and after acute myocardial infarction, with levels correlating to the severity of the condition and prognosis. frontiersin.org The peptide catestatin (B549398), which encompasses the 360-373 sequence, has direct effects on the heart, inhibiting the inotropic and lusitropic (contractility and relaxation) properties of the rodent heart. nih.gov It also acts as a potent vasodilator in both rats and humans. nih.gov

Pre-clinical studies have shown that catestatin can reduce hypertension, improve insulin (B600854) sensitivity, and decrease atherosclerosis in rodent models. nih.govnih.gov The administration of catestatin has been found to decrease cardiac contractility and inflammation. nih.govnih.gov These effects are thought to be mediated through its anti-adrenergic properties, which counteract the excessive sympathetic nervous system activity often seen in cardiovascular disease. The peptide's ability to modulate catecholamine release directly impacts cardiac function and blood pressure regulation.

| Feature | Observation | Implication in Cardiovascular Disease |

| CgA Levels | Elevated in chronic heart failure and post-myocardial infarction | Potential biomarker for disease severity and prognosis |

| Catestatin Action | Inhibits cardiac inotropy and lusitropy; potent vasodilator | Contributes to the regulation of cardiac function and blood pressure |

| Pre-clinical Models | Reduces hypertension, atherosclerosis, and cardiac contractility | Highlights therapeutic potential in managing cardiovascular disorders |

Significance in Immune-Related Pathologies (e.g., viral infections, cancer immunity)

This compound, as part of the larger catestatin peptide, exhibits significant immunomodulatory functions that are relevant to a range of immune-related pathologies. Catestatin is considered an anti-inflammatory molecule. It can influence macrophage differentiation, shifting it from a pro-inflammatory to an anti-inflammatory phenotype. frontiersin.orgnih.gov This peptide can also reduce the infiltration of immune cells into inflamed tissues. frontiersin.orgnih.gov These anti-inflammatory effects are observed at physiological concentrations. nih.gov

In the context of viral infections , recent studies have highlighted the potential role of CgA and its fragments. In patients with COVID-19, plasma concentrations of CgA and catestatin were found to be significantly elevated. frontiersin.orgscienceopen.com Higher levels of catestatin were associated with in-hospital mortality in COVID-19 patients, suggesting its involvement in the complex immune response to the virus. frontiersin.orgscienceopen.com

Regarding cancer immunity , the role of this compound is more complex and intertwined with the functions of its precursor, CgA. CgA is a well-known marker for neuroendocrine tumors. radiopaedia.orgmdpi.com While full-length CgA and some of its fragments can have anti-angiogenic and anti-tumor effects, other fragments may promote angiogenesis and tumor growth. nih.gov The tumor microenvironment is influenced by inflammatory cells, and given catestatin's ability to modulate immune responses, it likely plays a role in the interplay between the immune system and cancer progression. frontiersin.orgmdpi.com However, the specific contribution of this compound to cancer immunity is an area that requires further investigation.

| Pathological Context | Role of Catestatin (including this compound) |

| General Inflammation | Anti-inflammatory; modulates macrophage polarization, reduces immune cell infiltration. frontiersin.orgnih.govnih.gov |

| Viral Infections (COVID-19) | Elevated plasma levels; associated with disease severity and mortality. frontiersin.orgscienceopen.com |

| Cancer Immunity | Part of the complex CgA system that can have both pro- and anti-tumor effects; influences the tumor microenvironment. nih.govmdpi.com |

Pre-Clinical Therapeutic Investigations and Targets

Modulation of Catecholamine Release for Stress Response Management

The well-documented inhibitory effect of this compound on catecholamine release positions it as a promising target for pre-clinical investigations into stress response management. The peptide acts as a non-competitive antagonist at neuronal nicotinic acetylcholine (B1216132) receptors, effectively dampening the sympathoadrenal response to stressors. nih.gov This mechanism provides a natural brake on the "fight or flight" response, preventing excessive and potentially damaging levels of catecholamines in the circulation.

Pre-clinical research has shown that the administration of catestatin, the larger peptide containing the 360-373 sequence, can rescue the hypertensive phenotype in mice lacking the CgA gene. nih.gov This demonstrates its potent ability to modulate blood pressure and sympathetic tone. By controlling the release of epinephrine and norepinephrine, this compound could potentially be explored for therapeutic strategies aimed at mitigating the physiological consequences of chronic stress, which are often linked to cardiovascular and metabolic diseases.

Exploitation as an Immunodominant Epitope for Vaccine Development (pre-clinical stage)

While this compound and the broader catestatin molecule have known immunomodulatory properties, there is currently a lack of specific pre-clinical evidence in the available scientific literature to suggest its exploitation as an immunodominant epitope for vaccine development. The existing research on CgA-derived peptides in the context of immune responses primarily focuses on their roles as autoantigens in autoimmune diseases, such as type 1 diabetes, or their general anti-inflammatory and antimicrobial activities. frontiersin.orgnih.gov

The development of peptide-based vaccines typically involves identifying epitopes that can elicit a robust and specific T-cell or B-cell response against a pathogen or cancer cell. While the immunomodulatory effects of catestatin are significant, its potential to act as a protective immunodominant epitope in a vaccine construct has not been a primary focus of pre-clinical investigation to date. Future research may explore this possibility, but current knowledge does not support its established role in this specific application.

Evaluation as a Novel Antimicrobial Agent

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Bioactive peptides are a promising area of research due to their potential for broad-spectrum activity and unique mechanisms of action that may be less prone to developing resistance. researchgate.net The evaluation of a candidate like this compound as a novel antimicrobial agent involves a systematic, multi-step process.

Initial in vitro assessments are crucial to determine the peptide's fundamental antimicrobial properties. A primary assay is the determination of the Minimum Inhibitory Concentration (MIC), which identifies the lowest concentration of the peptide that prevents visible growth of a specific microorganism. mdpi.com This is typically performed against a panel of clinically relevant Gram-positive and Gram-negative bacteria, and potentially fungi. Further assays, such as time-kill kinetics studies, can reveal whether the peptide is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), and how rapidly it acts. researchgate.netmdpi.com

Beyond direct killing, many antimicrobial peptides (AMPs) have additional mechanisms, such as the ability to disrupt or eradicate biofilms—structured communities of bacteria that are notoriously resistant to conventional antibiotics. Anti-biofilm assays are therefore a key component of the evaluation. To ensure the peptide is a viable therapeutic candidate, its safety profile is assessed through cytotoxicity and hemolytic assays. mdpi.com These tests measure the peptide's toxicity towards mammalian cells and its ability to lyse red blood cells, respectively, providing an early indication of its therapeutic window. mdpi.com

Below is an illustrative data table summarizing the kind of results generated during these initial evaluation stages for a hypothetical peptide.

| Organism | Type | MIC (µM) | Hemolysis at MIC (%) |

|---|---|---|---|

| Staphylococcus aureus (MRSA) | Gram-positive | 6.25 | < 2% |

| Escherichia coli | Gram-negative | 12.5 | < 2% |

| Pseudomonas aeruginosa | Gram-negative | 6.25 | < 2% |

| Candida albicans | Fungus | 25 | < 5% |

Potential in Modulating G-Protein Signaling

Beyond antimicrobial effects, many peptides can act as signaling molecules by interacting with host cell receptors. A significant area of investigation for a peptide like 360-373 would be its potential to modulate G-protein-coupled receptors (GPCRs). GPCRs are a large family of transmembrane receptors that play a central role in a vast array of physiological processes by translating extracellular signals into intracellular responses. frontiersin.orgnih.gov

Initial research would focus on determining if the peptide can bind to and activate any of the hundreds of different GPCRs. This can be accomplished through high-throughput screening assays where the peptide is tested against a library of cells, each expressing a known GPCR. Activation is typically measured by detecting a downstream signal, such as an increase in intracellular calcium or cyclic AMP (cAMP). nih.gov

Once a peptide-receptor interaction is identified, further studies are needed to characterize the nature of this signaling. Key questions include:

Agonist vs. Antagonist: Does the peptide activate the receptor (agonist), or does it block the receptor from being activated by its natural ligand (antagonist)?

G-protein Subtype Selectivity: Which specific intracellular G-protein subtypes (e.g., Gs, Gi/o, Gq/11) are activated by the receptor upon peptide binding? This determines the specific downstream cellular pathways that are triggered. oup.com

Biased Agonism: Does the peptide activate all of the receptor's potential signaling pathways, or does it preferentially activate one pathway over another (e.g., G-protein signaling vs. β-arrestin signaling)? This concept of "biased agonism" is of significant therapeutic interest as it could allow for the development of drugs that trigger only the desired cellular responses while avoiding those that cause side effects. oup.com

Advanced Research Directions

Elucidation of Undiscovered Receptors and Downstream Signaling Pathways

If a peptide demonstrates biological activity but does not interact with any known receptors in initial screens, it may be acting on a novel or "orphan" receptor—a GPCR whose endogenous ligand has not yet been identified. The process of "deorphanizing" such a receptor is a significant scientific undertaking. Techniques such as affinity chromatography, where the peptide is used as bait to "pull down" its binding partner from cell lysates, can be employed.

Alternatively, if the peptide's function is known but its receptor is not, researchers can use functional assays to screen cell lines until one that responds to the peptide is found. Once a responsive cell line is identified, genetic techniques like RNA interference (RNAi) or CRISPR can be used to systematically knock down the expression of individual orphan GPCRs to see which one abolishes the cell's response to the peptide. nih.gov

Once a receptor is identified, the focus shifts to mapping its downstream signaling pathways. This involves identifying the G-proteins it couples with and the subsequent cascade of intracellular events, such as the activation of protein kinases (e.g., ERK, Akt) and changes in gene expression. mdpi.com This comprehensive mapping is essential for understanding the full physiological role of the peptide-receptor interaction.

Comprehensive Analysis of Post-Translational Modifications and Their Functional Impact

Proteins and peptides within the body are often chemically altered after they are synthesized, a process known as post-translational modification (PTM). thermofisher.com These modifications, which include processes like phosphorylation, glycosylation, and amidation, can dramatically alter a peptide's structure, stability, and biological activity. creative-proteomics.comsigmaaldrich.com

A comprehensive analysis of a bioactive peptide involves investigating whether it undergoes PTMs and how these modifications impact its function. Mass spectrometry is a primary tool for this analysis, as it can detect the mass shifts caused by the addition of different chemical groups to the peptide. sigmaaldrich.comnih.gov

Key research questions include:

Identification: What PTMs, if any, are present on the peptide in vivo?

Enzymatic Control: Which enzymes are responsible for adding or removing these modifications? thermofisher.com

Functional Impact: How do specific PTMs affect the peptide's activity? For instance, does phosphorylation increase its antimicrobial potency? Does amidation at the C-terminus increase its stability and half-life in the bloodstream?

Understanding the role of PTMs is critical for both basic science and therapeutic development. It provides insight into how the peptide's activity is naturally regulated and can inform strategies for engineering more stable and potent synthetic versions.

Advanced Structural Characterization and Rational Peptide Engineering for Enhanced Activity or Specificity

To improve upon a naturally occurring peptide, researchers must first understand its three-dimensional structure and how that structure relates to its function. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are used to determine the high-resolution structure of the peptide.

Goals of rational engineering can include:

Enhanced Potency: Modifying amino acids at the binding interface to increase affinity for a receptor or microbial membrane.

Improved Specificity: Altering the sequence to reduce off-target effects or to make the peptide more selective for microbial cells over host cells. nih.gov

Increased Stability: Replacing amino acids that are susceptible to enzymatic degradation to prolong the peptide's half-life.

Novel Functions: Combining structural motifs from different peptides to create hybrid molecules with new or dual functions.

This iterative cycle of design, synthesis, and testing allows for the systematic optimization of a lead peptide into a highly effective and specific therapeutic candidate. nih.gov

Q & A

What experimental techniques are validated for antibodies targeting Peptide 360-373 of FGFR1?

Antibodies raised against this compound (sequence: EALEERPAVMTSPLK) are validated for immunohistochemistry (IHC-P) , Western blot (WB) , and immunocytochemistry/immunofluorescence (ICC/IF) . Key validation steps include:

- Epitope specificity : Blocking experiments with free peptide to confirm signal suppression.

- Cross-reactivity testing : Assays against FGFR2 and FGFR3 to confirm selectivity (e.g., recombinant protein ELISAs) .

- Positive controls : Use cell lines or tissues with confirmed FGFR1 expression.

How is this compound synthesized and characterized for antibody generation?

Synthesis involves solid-phase peptide synthesis (SPPS) , followed by conjugation to keyhole limpet hemocyanin (KLH) for immunogenicity . Characterization includes:

- Purity assessment : Reverse-phase HPLC (>95% purity).

- Mass verification : Mass spectrometry (MS) to confirm molecular weight.

- Amino acid analysis (AAA) : To validate sequence accuracy.

How can researchers resolve discrepancies in anti-FGFR1 antibody performance across assays?

Discrepancies (e.g., WB vs. IHC) may arise from epitope accessibility or post-translational modifications . Methodological solutions:

- Antigen retrieval optimization : Use proteinase K or heat-induced epitope retrieval for IHC.

- Orthogonal validation : Confirm results with FGFR1 knockout models or siRNA silencing .

- Assay-specific controls : Include denatured (WB) vs. native (IHC) protein samples .

What computational strategies model this compound interactions for antibody design?

Advanced approaches include:

- Molecular docking : Predict binding interfaces using tools like AutoDock Vina and FGFR1 crystal structures (PDB: 3RHX).

- Molecular dynamics (MD) simulations : Analyze stability of peptide-antibody complexes over time.

- In silico mutagenesis : Identify critical residues for antibody binding .

What controls are essential for experiments using anti-FGFR1 antibodies?

Critical controls to ensure validity:

- Isotype controls : Rule out nonspecific binding.

- Peptide competition assays : Pre-incubate antibodies with excess this compound to verify specificity.

- Negative tissues/cells : Use FGFR1-deficient samples .

How to optimize protocols for low signal-to-noise ratios in this compound assays?

- Antibody titration : Determine optimal dilutions via checkerboard assays.

- Enhanced detection systems : Use fluorophore-conjugated secondary antibodies or chemiluminescent substrates.

- Blocking buffers : Test alternatives (e.g., BSA, casein) to reduce background .

What cross-reactivity profiles are documented for this compound antibodies?

Anti-Peptide 360-373 antibodies (e.g., ab10646) show no cross-reactivity with FGFR2 or FGFR3 under standardized conditions . However, validate with:

- Recombinant protein panels : Test against FGFR family members.

- Knockout validation : Use FGFR1⁻/⁻ cell lines .

What statistical methods analyze dose-response data in this compound studies?

- Nonlinear regression : Fit sigmoidal curves to calculate EC₅₀/IC₅₀ (GraphPad Prism).

- Error propagation analysis : Account for variability in peptide concentration and assay replicates.

- ANOVA with post-hoc tests : Compare multiple experimental groups .

How to verify the structural integrity of synthetic this compound?

- Circular dichroism (CD) : Confirm secondary structure (e.g., α-helical regions).

- Nuclear magnetic resonance (NMR) : Validate folding in solution (if solubility permits).

- Peptide mapping : Compare enzymatic digest fragments to theoretical masses .

What methodologies establish in vivo relevance of this compound-antibody interactions?

- Transgenic models : Study FGFR1 function in conditional knockout mice.

- Xenograft studies : Assess antibody efficacy in tumor models expressing FGFR1.

- Clinical correlation : Correlate IHC results with patient outcomes in retrospective studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.